molecular formula C26H27N5O3 B13441302 1'-epi-Entecavir-di-o-benzyl Ether

1'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B13441302
M. Wt: 457.5 g/mol
InChI Key: KROVOOOAPHSWCR-BDTNDASRSA-N
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Preparation Methods

The synthesis of 1’-epi-Entecavir-di-o-benzyl Ether involves several steps, including the protection of hydroxyl groups and the formation of benzyl ethers. The synthetic route typically starts with the deprotonation of the alcohol group, followed by the reaction with benzyl bromide to form the protected alcohol

Chemical Reactions Analysis

1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoates, while reduction reactions can produce alcohols and toluene .

Scientific Research Applications

1’-epi-Entecavir-di-o-benzyl Ether is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Comparison with Similar Compounds

1’-epi-Entecavir-di-o-benzyl Ether is closely related to other nucleoside analogues, such as:

The uniqueness of 1’-epi-Entecavir-di-o-benzyl Ether lies in its specific stereochemistry and the presence of benzyl ether groups, which may influence its biological activity and interactions.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1

InChI Key

KROVOOOAPHSWCR-BDTNDASRSA-N

Isomeric SMILES

C=C1[C@@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

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